molecular formula C8H6F2O3 B159772 3,5-Difluoromandelic acid CAS No. 132741-31-2

3,5-Difluoromandelic acid

Cat. No. B159772
M. Wt: 188.13 g/mol
InChI Key: PHMLPPFFMSRWBK-UHFFFAOYSA-N
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Description

3,5-Difluoromandelic acid, also known as α-hydroxy-3,5-difluorophenylacetic acid, is a chemical compound with the molecular formula F2C6H3CH(OH)CO2H . It has a molecular weight of 188.13 .


Synthesis Analysis

Racemic 3,5-difluoromandelic acid undergoes optical resolution in the presence of (1 R,2 R)- (-)-pseudoephedrine in isopropanol to afford the (S)-form . It can also be synthesized from 3,5-Difluorobenzaldehyde .


Molecular Structure Analysis

The molecular structure of 3,5-Difluoromandelic acid consists of a benzene ring substituted with two fluorine atoms at positions 3 and 5, and a carboxylic acid group attached to the benzene ring .


Physical And Chemical Properties Analysis

3,5-Difluoromandelic acid has a melting point of 135-139 °C . It has a density of 1.5±0.1 g/cm3, a boiling point of 306.5±37.0 °C at 760 mmHg, and a flash point of 139.1±26.5 °C . It has 3 hydrogen bond acceptors, 2 hydrogen bond donors, and 2 freely rotating bonds .

Scientific Research Applications

  • Optical Resolution
    • Application : 3,5-Difluoromandelic acid is used in optical resolution processes .
    • Method : The racemic form of 3,5-difluoromandelic acid undergoes optical resolution in the presence of (1 R,2 R)- (-)-pseudoephedrine in isopropanol . This process separates the racemic form into its constituent enantiomers.
    • Results : The result of this process is the (S)-form of 3,5-difluoromandelic acid .
  • Material Safety Data Sheet (MSDS)

    • Application : 3,5-Difluoromandelic acid is mentioned in Material Safety Data Sheets (MSDS), indicating its relevance in safety and handling procedures .
    • Method : The MSDS provides information about the properties of the substance, its hazards, instructions for handling, disposal and transport, and measures for first aid, fire fighting and exposure control .
    • Results : The MSDS helps ensure that those who handle 3,5-Difluoromandelic acid do so in a manner that ensures safety and minimizes risk .

Safety And Hazards

3,5-Difluoromandelic acid may cause skin irritation and serious eye irritation. It may also cause respiratory irritation if inhaled . Personal protective equipment, including a dust mask type N95 (US), eyeshields, and gloves, should be used when handling this compound . It should be stored in a well-ventilated place and kept tightly closed .

properties

IUPAC Name

2-(3,5-difluorophenyl)-2-hydroxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2O3/c9-5-1-4(2-6(10)3-5)7(11)8(12)13/h1-3,7,11H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHMLPPFFMSRWBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)F)C(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10343273
Record name 3,5-Difluoromandelic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10343273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Difluoromandelic acid

CAS RN

132741-31-2
Record name 3,5-Difluoromandelic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=132741-31-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Difluoromandelic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10343273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 132741-31-2
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
28
Citations
AH Fauq, K Simpson, GM Maharvi, T Golde… - Bioorganic & medicinal …, 2007 - Elsevier
An improved chemical synthesis of N-2((2S)-2-(3,5-difluorophenyl)-2-hydroxyethanoyl)-N1-((7S)-5-methyl-6-oxo-6,7-dihydro-5H-dibenzo[b,d]azepin-7-yl)-l-alaninamide (LY411,575, 9a)…
Number of citations: 76 www.sciencedirect.com
HM Tay, C Hua - Journal of Coordination Chemistry, 2022 - Taylor & Francis
Mandelic acid and its derivatives are an excellent source of chirality for the construction of chiral coordination polymers (CPs) and metal-organic frameworks (MOFs) for enantioselective …
Number of citations: 4 www.tandfonline.com
HM Tay, C Hua - Australian Journal of Chemistry, 2021 - CSIRO Publishing
Chiral coordination polymers constructed from mandelic acid have shown promise in enantioselective recognition and sensing, whereas its methoxy-protected derivative, α-…
Number of citations: 2 www.publish.csiro.au
AW Garofalo, DWG Wone, A Phuc, JE Audia… - Bioorganic & medicinal …, 2002 - Elsevier
Potent, small molecule Aβ inhibitors have been prepared that incorporate an alanine core bracketed by an N-terminal arylacetyl group and various C-terminal amino alcohols. The …
Number of citations: 20 www.sciencedirect.com
CVC Prasad, M Zheng, S Vig, C Bergstrom… - Bioorganic & medicinal …, 2007 - Elsevier
We report on the design of benzodiazepinones as peptidomimetics at the carboxy terminus of hydroxyamides. Structure–activity relationships of diazepinones were investigated and …
Number of citations: 33 www.sciencedirect.com
N Pietrancosta, G Quéléver, Y Laras… - Australian journal of …, 2005 - CSIRO Publishing
We report the synthesis of two series of compounds with 3,5-difluoromandelyl-alanyl or 3,5-difluorophenylacetyl-alanyl backbones coupled to various heterocyclic or peptidic moieties. …
Number of citations: 13 www.publish.csiro.au
H Senboku, K Sakai, A Fukui, Y Sato… - …, 2019 - Wiley Online Library
Efficient synthesis of mandel acetate, 2‐acetoxy‐2‐phenylacetic acid, from benzaldehyde was successfully performed in two steps using electrochemical carboxylation of benzal …
Q Gao - Bioorganic & Medicinal Chemistry Letters, 2007 - academia.edu
We report on the design of benzodiazepinones as peptidomimetics at the carboxy terminus of hydroxyamides. Structure–activity relationships of diazepinones were investigated and …
Number of citations: 0 www.academia.edu
X Zheng, T Tang, L Li, LW Xu… - Magnetic Resonance …, 2022 - Wiley Online Library
Non‐biaryl atropisomers and their stereochemistry have attracted much attentions in the past years. However, application of the non‐biaryl atropisomers as chiral solvating agents is yet …
GY Ran, M Gong, JF Yue, XX Yang, SL Zhou… - Organic …, 2017 - ACS Publications
A cascade vinylogous 1,6-Michael addition/1,4-proton shift/aza-Michael addition/hemiaminal formation sequence of 1,2-diaza-1,3-dienes and β-substituted 2-butenals has been …
Number of citations: 32 pubs.acs.org

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